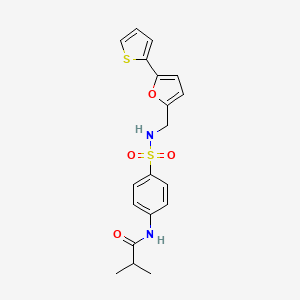
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Regiocontrolled Synthesis and Reactions
- Regiocontrolled Synthesis of γ-Hydroxybutenolides : The photooxygenation of 2-thiophenyl-substituted furans, which shares structural similarities with the compound , results in a controlled synthesis of γ-hydroxybutenolides. This reaction involves the transformation of thiophenyl moiety into ethyl phenylsulfenate and diphenyldisulfide, suggesting a potential pathway for similar transformations in related compounds (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
- Synthesis of 3-Methylthio-substituted Furans : A cross-coupling reaction of 4-chloroacetophenone with 2-acetylthiophene, similar in structure to the compound of interest, confirms a tandem reaction mechanism. This method facilitates the synthesis of 3-methylthio-substituted furans and related derivatives, indicating potential synthetic routes for similar structures (Yin et al., 2008).
Polymeric Applications
- Poly(thiophenylanilino) and poly(furanylanilino) Polymers : Novel hybrid polymers with thiophenylanilino and furanylanilino backbones are reported, highlighting the versatility of furan and thiophene derivatives in polymer science. This work suggests potential applications of structurally similar compounds in creating novel polymers with specific electrical and optical properties (Baldwin et al., 2008).
Building Blocks in Medicinal Chemistry
- Furans, Thiophenes in Drug Discovery : Although the request excludes drug usage, it's worth noting that furans and thiophenes are essential building blocks in medicinal chemistry. These compounds serve as scaffolds or synthons in developing therapeutic agents, underlining the chemical significance of the compound's structural components (Sperry & Wright, 2005).
Corrosion Inhibition
- Corrosion Inhibition by Thiophene Schiff Base : A study on thiophene Schiff base as a corrosion inhibitor for mild steel highlights the protective properties of thiophene derivatives. The compound's structural similarity suggests potential applications in corrosion inhibition or as a protective agent (Daoud et al., 2014).
Synthetic Chemistry and Material Science
- Nucleophilic Carbon-Carbon Bond Formation on Furans : The study demonstrates a regioselective approach to introducing carbon functional groups to furan nuclei, indicating potential applications in synthetic chemistry for structurally related compounds (Akai et al., 2004).
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13(2)19(22)21-14-5-8-16(9-6-14)27(23,24)20-12-15-7-10-17(25-15)18-4-3-11-26-18/h3-11,13,20H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYAVCCXTUVLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
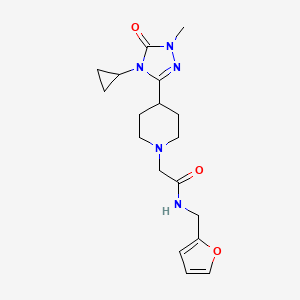
![7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2825701.png)
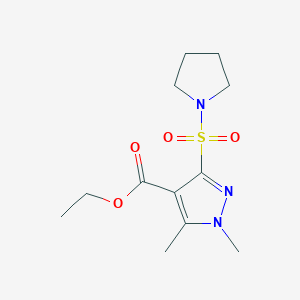
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-chlorophenyl)methanone](/img/structure/B2825705.png)
![1-[4-(6-Phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2825706.png)
![Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825707.png)
![2-(2-(2-(Tert-butyl)phenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825711.png)



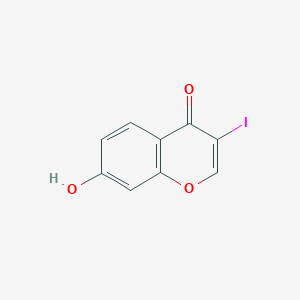
![5-Oxa-2-azaspiro[3.5]non-7-ene HCl](/img/structure/B2825716.png)
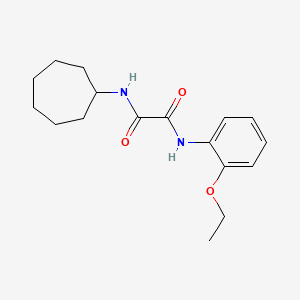
![Methyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2825720.png)
